(6-Bromopyridin-3-YL)(morpholino)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-bromopyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-9-2-1-8(7-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQGBIUXUSVJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734933 | |
| Record name | (6-Bromopyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1180131-60-5 | |
| Record name | (6-Bromopyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromopyridin 3 Yl Morpholino Methanone
Established Synthetic Pathways for (6-Bromopyridin-3-YL)(morpholino)methanone
The primary and most direct route to synthesizing this compound involves the formation of an amide bond between a 6-bromonicotinic acid derivative and morpholine (B109124). This transformation can be achieved through several reliable methods, which are detailed below.
Amidation via Coupling of Morpholine with 6-Bromonicotinic Acid Derivatives
The foundational approach to synthesizing the target compound is the amidation reaction, which couples the carboxylic acid functionality of 6-bromonicotinic acid with the secondary amine, morpholine. This can be accomplished by activating the carboxylic acid to facilitate nucleophilic attack by the morpholine nitrogen.
A well-established and robust method for activating a carboxylic acid is its conversion to a more reactive derivative, such as an acid halide. In the synthesis of this compound, 6-bromonicotinic acid can be treated with a halogenating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive intermediate, 6-bromonicotinoyl chloride.
This acid chloride is then reacted with morpholine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct generated during the reaction. The reaction is often carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM) or diethyl ether at room temperature or below to control the exothermic nature of the reaction. This method generally provides good to excellent yields of the desired amide. A similar approach involves the in-situ formation of a mixed anhydride, which also serves as an activated carboxylic acid derivative.
A representative reaction scheme is as follows:
Activation of 6-Bromonicotinic Acid: 6-bromonicotinic acid is reacted with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to produce 6-bromonicotinoyl chloride.
Amidation: The freshly prepared 6-bromonicotinoyl chloride is then dissolved in a suitable solvent and treated with morpholine and a base. The reaction mixture is stirred until completion, followed by an aqueous workup to remove byproducts and isolate the crude product, which can then be purified by recrystallization or column chromatography.
One study describes a similar procedure where a related benzoyl chloride is reacted with morpholine in diethyl ether, achieving a yield of 80%. asianpubs.org This suggests that the acid halide route is a high-yielding pathway for the synthesis of this compound.
In modern organic synthesis, peptide coupling reagents are extensively used for the formation of amide bonds under mild conditions, minimizing side reactions and often providing high yields. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine. Several classes of peptide coupling reagents are applicable to the synthesis of this compound from 6-bromonicotinic acid and morpholine.
Commonly employed peptide coupling reagents include:
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress potential side reactions and racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient coupling agents. peptide.com They generate activated benzotriazolyl esters in situ, which readily react with amines.
Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also very effective. peptide.comsigmaaldrich.com HATU, in particular, is known for its high reactivity and ability to minimize side reactions. peptide.com
The general procedure for using these coupling reagents involves dissolving the 6-bromonicotinic acid, morpholine, the coupling reagent, and a non-nucleophilic base (such as triethylamine or diisopropylethylamine) in an appropriate aprotic solvent like DMF or DCM. The reaction is typically stirred at room temperature until completion.
| Coupling Reagent | Activating Group | Common Additive | Key Advantages |
|---|---|---|---|
| EDC | O-Acylisourea | HOBt, HOAt | Water-soluble byproducts, mild conditions. |
| PyBOP | Benzotriazolyl ester | None required | High efficiency, rapid reactions. peptide.com |
| HATU | Azabenzotriazolyl ester | None required | Very high reactivity, low side reactions. peptide.comsigmaaldrich.com |
Exploration of Alternative Synthetic Routes to the 6-Bromopyridine-3-Carboxamide Core
While the direct amidation of 6-bromonicotinic acid is the most straightforward approach, alternative strategies for constructing the 6-bromopyridine-3-carboxamide core could offer advantages in certain contexts, such as allowing for greater molecular diversity.
One potential alternative involves the synthesis of the pyridine ring system from acyclic precursors. For instance, a Hantzsch-type pyridine synthesis could be envisioned, where a β-ketoester, an aldehyde, and an ammonia (B1221849) source are condensed to form a dihydropyridine, which is then oxidized to the corresponding pyridine. By carefully selecting the starting materials, the bromo and carboxamide functionalities (or their precursors) could be installed during the ring formation. However, achieving the desired regiochemistry for the substituents on the pyridine ring can be a challenge with this method.
Another approach could involve the functionalization of a pre-existing pyridine ring. For example, starting with 2,5-dibromopyridine, a regioselective metal-halogen exchange at the 5-position followed by carboxylation could yield 6-bromonicotinic acid. Alternatively, a nucleophilic aromatic substitution on a suitably activated pyridine derivative could introduce the morpholino-carbonyl moiety. These routes, while potentially longer, could be useful for accessing a range of substituted pyridine-3-carboxamides.
Optimization Strategies for Enhanced Synthetic Efficiency
To improve the practicality and cost-effectiveness of synthesizing this compound, particularly for larger-scale production, optimization of the reaction conditions is crucial. A key aspect of this optimization is the choice of the solvent system.
Influence of Solvent Systems on Reaction Yield and Selectivity
The solvent in which a reaction is conducted can have a profound impact on its outcome, influencing reaction rates, yields, and the formation of byproducts. For the amidation of 6-bromonicotinic acid with morpholine, the choice of solvent is critical for ensuring that the starting materials and any activating agents remain in solution and can interact effectively.
Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often favored for amide coupling reactions due to their ability to dissolve a wide range of organic molecules and salts that may be formed during the reaction. Chlorinated solvents like dichloromethane (DCM) and chloroform (B151607) are also commonly used, particularly when using acid chlorides, as they are inert and easy to remove after the reaction. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) can also be employed.
The optimal solvent will depend on the specific coupling method being used. For instance, reactions involving highly polar intermediates may proceed more efficiently in more polar solvents. The following table presents a hypothetical optimization of the solvent system for the coupling of 6-bromonicotinic acid with morpholine using a generic peptide coupling reagent, illustrating how the choice of solvent can impact the reaction yield.
| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Hypothetical Yield (%) |
|---|---|---|---|
| Dichloromethane (DCM) | 9.1 | 40 | 85 |
| Tetrahydrofuran (THF) | 7.5 | 66 | 78 |
| Acetonitrile (B52724) (MeCN) | 37.5 | 82 | 90 |
| Dimethylformamide (DMF) | 36.7 | 153 | 95 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | 92 |
As the hypothetical data suggests, polar aprotic solvents like DMF and acetonitrile could potentially lead to higher yields in this type of amidation reaction. However, the ease of removal of the solvent and the solubility of all reaction components must also be taken into consideration. Empirical testing is necessary to determine the optimal solvent system for any specific synthetic protocol for this compound.
Catalytic Enhancements in Amidation Chemistry
While the acyl chloride method is effective, it generates stoichiometric amounts of waste, typically in the form of hydrochloride salts. Modern synthetic chemistry continually seeks to improve efficiency and sustainability through the use of catalytic methods for direct amidation of carboxylic acids. These methods avoid the need for pre-activation of the carboxylic acid, thus reducing waste and often proceeding under milder conditions.
One promising area of research is the use of boronic acid catalysts . These catalysts have been shown to be effective in the direct amidation of a variety of aromatic carboxylic acids. The mechanism is believed to involve the formation of a reactive acyloxyboron intermediate, which is then susceptible to nucleophilic attack by the amine. For the synthesis of this compound, this would involve the direct coupling of 6-bromonicotinic acid and morpholine in the presence of a suitable boronic acid catalyst.
Another catalytic approach involves the use of transition metal catalysts , such as those based on palladium. Palladium-catalyzed carbonylation reactions can be employed to synthesize amides from aryl halides, carbon monoxide, and amines. In the context of the target molecule, this could potentially involve the carbonylation of a 3,6-dibromopyridine derivative in the presence of morpholine. However, this route is less direct than the amidation of 6-bromonicotinic acid.
The development of efficient catalytic systems for amidation is an active area of research, with the goal of providing milder, more atom-economical, and environmentally benign alternatives to traditional methods.
Control of Temperature and Pressure in Reaction Environments
The control of temperature and pressure are critical parameters in the synthesis of this compound, as they directly influence reaction rates, yields, and selectivity.
In the conventional synthesis involving the reaction of 6-bromonicotinoyl chloride with morpholine, the reaction is typically carried out at or below room temperature. The initial addition of the acyl chloride to the solution of morpholine and a base is often performed at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of side products. Once the addition is complete, the reaction mixture is often allowed to warm to room temperature to ensure the completion of the reaction.
For catalytic direct amidation reactions, the temperature can vary significantly depending on the catalyst and substrates used. Some highly active catalysts may allow the reaction to proceed at room temperature, while others may require heating to achieve a reasonable reaction rate. Elevated temperatures can also be used to remove water from the reaction mixture, which can be beneficial for driving the equilibrium towards product formation in direct amidation reactions.
Pressure is generally not a critical parameter for the synthesis of this compound via the acyl chloride or direct amidation routes, and these reactions are typically performed at atmospheric pressure. However, in catalytic carbonylation reactions, pressure (of carbon monoxide) is a key variable that needs to be carefully controlled.
Advancements in Green Chemistry Approaches for Synthesis
Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to reduce their environmental impact. For the synthesis of this compound, several green chemistry approaches can be considered.
Development of Solvent-Free Reaction Protocols
A significant contributor to the environmental impact of chemical synthesis is the use of organic solvents. Therefore, the development of solvent-free reaction protocols is a key goal of green chemistry. For the synthesis of this compound, several solvent-free amidation methods have been reported in the literature for related compounds.
One such approach is mechanochemistry , where the reaction is carried out by grinding the solid reactants together in a ball mill. This method can lead to high reaction rates and yields without the need for a solvent. Another approach is to perform the reaction under neat conditions (without any solvent) by heating a mixture of the carboxylic acid and amine, often in the presence of a catalyst. These solvent-free methods not only reduce solvent waste but can also simplify the work-up and purification of the product.
Implementation of Sustainable and Recyclable Catalysts
The use of catalysts is a cornerstone of green chemistry as they can reduce energy consumption and waste. To further improve the sustainability of catalytic processes, there is a strong focus on the development of recyclable catalysts. For the synthesis of pyridine carboxamides, several types of recyclable catalysts have been explored.
One promising area is the use of magnetically separable nanocatalysts . These catalysts consist of a catalytic species (e.g., a transition metal) supported on a magnetic nanoparticle. After the reaction, the catalyst can be easily recovered using an external magnet and reused in subsequent reactions. This approach has been successfully applied to the synthesis of various pyridine derivatives.
Another strategy is the immobilization of homogeneous catalysts on solid supports, such as polymers or silica. This allows for the easy separation of the catalyst from the reaction mixture by filtration. For instance, palladium catalysts immobilized on supported ionic liquid phases have been used for the synthesis of carboxamides. The development of such recyclable catalytic systems is crucial for the sustainable production of this compound.
Considerations for Process Scale-Up and Industrial Applicability
The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. For the synthesis of this compound, the following aspects are of particular importance.
Reagent Selection and Cost: The choice of reagents is critical for industrial-scale synthesis. While a variety of coupling reagents are available for amidation, their cost and availability on a large scale can be limiting factors. The traditional route involving the conversion of 6-bromonicotinic acid to its acyl chloride using an inexpensive chlorinating agent like thionyl chloride is often preferred in an industrial setting due to the low cost of the reagents.
Process Safety: A thorough safety assessment of the entire process is essential. This includes evaluating the hazards associated with all reagents, intermediates, and products, as well as the reaction conditions. The exothermic nature of the amidation reaction, especially when using a reactive acyl chloride, needs to be carefully managed through controlled addition rates and efficient heat dissipation.
Reaction Optimization and Control: The reaction conditions need to be optimized to maximize the yield and purity of the product while minimizing the reaction time and energy consumption. This involves a detailed study of parameters such as temperature, concentration, and stoichiometry. The use of process analytical technology (PAT) can be beneficial for real-time monitoring and control of the reaction.
Work-up and Purification: The work-up and purification procedures should be as simple and efficient as possible. This includes minimizing the use of solvents and developing robust crystallization or extraction methods to isolate the product in high purity. The generation of minimal waste during these steps is also a key consideration.
Regulatory Compliance: The entire manufacturing process must comply with relevant regulatory requirements, particularly if the compound is intended for use in pharmaceutical applications. This includes adhering to Good Manufacturing Practices (GMP) and providing detailed documentation of the synthesis and quality control.
By carefully considering these factors, a robust and scalable process for the industrial production of this compound can be developed.
Chemical Reactivity and Derivatization Strategies of 6 Bromopyridin 3 Yl Morpholino Methanone
Reactivity of the Pyridyl Bromine Atom at C-6
The bromine atom at the C-6 position of the pyridine (B92270) ring in (6-Bromopyridin-3-YL)(morpholino)methanone is predisposed to substitution. Its reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen atom, which lowers the electron density at the ortho (C-2 and C-6) and para (C-4) positions. This electronic characteristic makes the C-6 carbon atom susceptible to attack by nucleophiles and facilitates the oxidative addition step in palladium-catalyzed cross-coupling cycles.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems. In pyridines, the C-2 and C-4 positions are particularly activated for SNAr. youtube.com For this compound, the bromine at C-6 is analogously activated. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-poor carbon bearing the bromine atom, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the bromide leaving group restores the aromaticity of the ring.
This pathway allows for the direct displacement of the bromine with a variety of nucleophiles, including amines, alkoxides, and thiolates. For instance, reactions with primary or secondary amines can yield 6-amino-substituted pyridine derivatives. researchgate.net The efficiency of these reactions is often dependent on the strength of the nucleophile and the reaction conditions, which may require elevated temperatures to proceed to completion. While specific literature examples for this compound are not prevalent, the reactivity of similar 2,6-dihalopyridine systems demonstrates selective substitution at one of the halogenated positions, underscoring the viability of this approach. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The bromine atom at the C-6 position of this compound makes it an excellent substrate for a wide range of such transformations, most commonly employing palladium catalysts.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgtcichemicals.com This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.org
For this compound, the C-6 bromine can be coupled with various aryl, heteroaryl, or vinyl boronic acids to introduce new carbon-based substituents. The catalytic cycle typically involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yield and scope. mdpi.com
While specific data for the title compound is limited, research on analogous bromopyrimidine systems illustrates the typical conditions required.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 85 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 90 |
Data is illustrative and based on reactions with a similar brominated heterocyclic substrate. mdpi.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. acs.org this compound can be coupled with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles, to generate novel 6-amino-substituted pyridine derivatives.
The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org The development of bulky, electron-rich phosphine ligands has been critical to expanding the scope of this reaction to include less reactive aryl chlorides and a broader array of amine coupling partners. libretexts.org The choice of base, often a strong one like sodium tert-butoxide, is essential for catalyst turnover. chemrxiv.org
Table 2: Examples of Buchwald-Hartwig Amination on Bromopyridine Scaffolds
| Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|---|
| 3-Bromopyridine | Proline derivative | CuI (10 mol%) | K₂CO₃ | Dioxane | 110 °C | High |
| 2-Bromopyridine | Benzamide | Pd₂(dba)₃ / XantPhos | DBU | Toluene | 100 °C | 85 |
Data is illustrative and based on reactions with similar brominated and chlorinated aromatic substrates. chemrxiv.orgyoutube.com
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. gold-chemistry.orgwikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org It is a highly reliable method for synthesizing aryl alkynes and conjugated enynes. gold-chemistry.org
The C-6 bromine of this compound can be readily displaced through Sonogashira coupling to introduce an alkynyl moiety. This functionalization opens pathways to a variety of further transformations. The reaction tolerates a wide range of functional groups on the alkyne partner. soton.ac.uk While copper-free versions of the Sonogashira coupling have been developed to avoid the issue of alkyne homocoupling, the classic Pd/Cu system remains widely used. gold-chemistry.org
Table 3: Representative Sonogashira Coupling Reactions on Bromopyridines
| Bromopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|---|
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT, 16h | 92 |
| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT, 16h | 93 |
Data is based on reactions with a functionalized 6-bromopyridine substrate. soton.ac.uk
The Stille and Negishi couplings are additional powerful palladium-catalyzed methods for C-C bond formation.
The Stille coupling involves the reaction of an organohalide with an organotin compound (stannane). nih.gov A key advantage of Stille coupling is the stability of the organostannane reagents, though their toxicity is a significant drawback. This method is effective for coupling with bromopyridines, even those bearing sensitive functional groups. orgsyn.org
The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron or organotin counterparts. organic-chemistry.org This increased reactivity allows for couplings to occur under very mild conditions and often with higher yields, particularly for challenging substrates. The Negishi reaction shows good tolerance for various functional groups and is a powerful tool for constructing complex molecules containing pyridine rings. orgsyn.orgacs.org Both Stille and Negishi couplings are expected to be highly effective for the derivatization of the C-6 position of this compound, offering alternative routes to biaryl and other C-C linked structures. nih.gov
Transformations of the Morpholino Carboxamide Functionality
The amide bond in this compound is a robust functional group, yet it can undergo several transformations under appropriate conditions, providing access to a variety of related compounds.
Hydrolytic Reactions: The amide bond can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 6-bromonicotinic acid and morpholine (B109124). Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. Conversely, base-catalyzed hydrolysis proceeds through the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.
While specific studies on the hydrolysis of this compound are not extensively documented, the general principles of amide hydrolysis are well-established. The reaction conditions can be tailored to control the rate and extent of this transformation.
Transamidation Reactions: Transamidation offers a pathway to replace the morpholine moiety with other amines, thereby generating a library of new amide derivatives. This can be achieved by reacting this compound with a different amine, often in the presence of a catalyst. This reaction is typically an equilibrium process, and strategies such as using a large excess of the incoming amine or removing one of the products can be employed to drive the reaction to completion. The synthesis of various nicotinamide (B372718) derivatives through amidation of nicotinic acid precursors is a common strategy in medicinal chemistry.
Table 1: Plausible Hydrolytic and Transamidation Reactions
| Reaction Type | Reactants | Reagents and Conditions | Expected Product(s) |
| Acidic Hydrolysis | This compound, H₂O | H₂SO₄ or HCl, heat | 6-Bromonicotinic acid, Morpholine hydrochloride |
| Basic Hydrolysis | This compound, H₂O | NaOH or KOH, heat | Sodium 6-bromonicotinate, Morpholine |
| Transamidation | This compound, R¹R²NH | Catalyst (e.g., Lewis acid), heat | (6-Bromopyridin-3-YL)(NR¹R²)methanone, Morpholine |
The carbonyl group of the amide can be reduced to a methylene (B1212753) group, converting the carboxamide into an amine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reduction of this compound would yield 4-((6-bromopyridin-3-yl)methyl)morpholine. This reaction is a valuable tool for accessing aminomethylpyridine derivatives, which are important scaffolds in drug discovery.
Table 2: Plausible Reduction of the Amide Bond
| Reagent | Conditions | Expected Product |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvent (e.g., THF, diethyl ether), reflux | 4-((6-bromopyridin-3-yl)methyl)morpholine |
| Borane (BH₃) | THF, reflux | 4-((6-bromopyridin-3-yl)methyl)morpholine |
Chemical Modifications of the Morpholine Ring System
The nitrogen atom of the morpholine ring, being a tertiary amine, can also be a site for chemical modification, although its reactivity is somewhat attenuated by the electron-withdrawing effect of the adjacent carbonyl group.
N-Alkylation: While the nitrogen in an N-acylmorpholine is less nucleophilic than in a free morpholine, it can potentially undergo N-alkylation to form a quaternary ammonium (B1175870) salt. This would require reactive alkylating agents, such as alkyl triflates or primary alkyl halides under forcing conditions. Such reactions on the morpholine nitrogen would introduce a positive charge and significantly alter the molecule's properties. The N-alkylation of morpholine itself with alcohols is a known industrial process. researchgate.net
N-Acylation: N-acylation of the morpholine nitrogen in this compound is generally not feasible due to the already present N-acyl group which deactivates the nitrogen.
Ring-Opening Reactions: The morpholine ring is generally stable. However, under specific conditions, such as in the presence of strong Lewis acids or upon formation of a pyridinium (B92312) salt, ring-opening reactions could be induced. For instance, activation of the pyridine ring could potentially lead to intramolecular reactions involving the morpholine oxygen, though such reactivity is not commonly reported for N-acylmorpholines. The ring-opening of pyridinium salts with nucleophiles is a known transformation that can lead to the formation of new heterocyclic systems. acs.org
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules in a single step. nih.govnih.gov While there are no specific reports of this compound being used as a substrate in MCRs, its precursor, 6-bromonicotinic acid, or its activated derivatives like 6-bromonicotinoyl chloride, could be valuable components in such reactions.
For example, 6-bromonicotinic acid could potentially be used in Ugi or Passerini reactions, which are isocyanide-based MCRs that are widely used to generate peptide-like structures and other complex scaffolds. nih.gov In a hypothetical Ugi four-component reaction, 6-bromonicotinic acid could serve as the acid component, reacting with an aldehyde, an amine, and an isocyanide to produce a complex α-acylamino amide derivative. The bromine atom on the pyridine ring would remain available for further post-MCR modifications, such as cross-coupling reactions, further enhancing the molecular diversity accessible from this starting material.
Table 3: Hypothetical Multi-Component Reaction
| MCR Type | Potential Components | Plausible Product Scaffold |
| Ugi Reaction | 6-Bromonicotinic acid, Aldehyde (R¹CHO), Amine (R²NH₂), Isocyanide (R³NC) | α-Acylamino amide containing the 6-bromopyridin-3-yl moiety |
| Passerini Reaction | 6-Bromonicotinic acid, Aldehyde (R¹CHO), Isocyanide (R³NC) | α-Acyloxy carboxamide containing the 6-bromopyridin-3-yl moiety |
Chemo- and Regioselectivity in Synthetic Transformations
The selective functionalization of this compound hinges on the careful selection of reaction conditions, including the catalyst, ligands, base, and solvent system. These factors dictate whether a reaction proceeds at the C6-bromo position or another site on the pyridine ring, and in the case of cross-coupling reactions, which partner is incorporated.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the primary site of reactivity is the C-Br bond at the 6-position.
Suzuki-Miyaura Coupling: This reaction is widely employed for the formation of biaryl structures. The regioselectivity of the Suzuki-Miyaura coupling on this compound is exclusively at the 6-position. The choice of catalyst and ligands can significantly impact the reaction efficiency and yield. For instance, the use of a palladium catalyst in conjunction with suitable phosphine ligands facilitates the coupling with various aryl and heteroaryl boronic acids.
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 85 | [Fictional Data] |
| 4-Methoxyphenylboronic acid | PdCl2(dppf) | K3PO4 | Toluene/H2O | 92 | [Fictional Data] |
| Thiophen-2-ylboronic acid | Pd(OAc)2/SPhos | K2CO3 | 1,4-Dioxane/H2O | 88 | [Fictional Data] |
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing amine functionalities. Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound proceeds selectively at the 6-position. The choice of the phosphine ligand is critical in achieving high yields and accommodating a broad range of amine coupling partners. Sterically hindered biaryl phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | Pd2(dba)3/XPhos | NaOt-Bu | Toluene | 78 | [Fictional Data] |
| Piperidine | Pd(OAc)2/BINAP | Cs2CO3 | 1,4-Dioxane | 85 | [Fictional Data] |
| N-Methylaniline | Pd2(dba)3/RuPhos | K3PO4 | Toluene | 72 | [Fictional Data] |
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant for the functionalization of the C6-position, the inherent electrophilicity of the pyridine ring allows for nucleophilic aromatic substitution (SNAr) reactions under specific conditions. The positions activated for SNAr are C2, C4, and C6. However, in this compound, the bromine atom at C6 is also a leaving group for this type of reaction. The regioselectivity between substitution at a C-H position versus displacement of the C-Br bond is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, strong, hard nucleophiles and high temperatures can favor the displacement of the bromide.
Research in this area for this specific molecule is less prevalent, but analogous systems suggest that with highly activating groups and potent nucleophiles, SNAr can be a competing pathway. The steric hindrance from the adjacent morpholino methanone (B1245722) group at C3 would likely disfavor nucleophilic attack at the C2 and C4 positions, making the displacement of the bromide at C6 the more probable SNAr pathway if it were to occur.
Advanced Spectroscopic and Analytical Characterization of 6 Bromopyridin 3 Yl Morpholino Methanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be determined.
The ¹H NMR spectrum of (6-Bromopyridin-3-YL)(morpholino)methanone is expected to exhibit distinct signals corresponding to the protons of the 6-bromopyridin-3-yl and morpholino groups. The ¹³C NMR spectrum will similarly show signals for each unique carbon atom in the molecule.
Proton (¹H) NMR: The aromatic region will be characterized by signals from the three protons on the pyridine (B92270) ring. The proton at the 2-position (adjacent to the nitrogen and the carbonyl-bearing carbon) is expected to be the most deshielded, appearing at the lowest field. The proton at the 5-position will likely appear as a doublet of doublets due to coupling with the protons at the 2- and 4-positions. The proton at the 4-position, adjacent to the bromine atom, will also appear as a doublet.
The morpholine (B109124) ring protons are expected to appear as two broad multiplets in the aliphatic region of the spectrum. The four protons adjacent to the oxygen atom will be more deshielded and appear at a lower field compared to the four protons adjacent to the nitrogen atom. This is due to the electron-withdrawing effect of the oxygen atom.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display ten distinct signals. The carbonyl carbon is expected to have the highest chemical shift, typically in the range of 165-175 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region (120-150 ppm), with their specific shifts influenced by the bromine and carbonyl substituents. The carbon attached to the bromine atom is expected to be significantly shielded. The two sets of methylene (B1212753) carbons in the morpholine ring will appear in the aliphatic region, with the carbons adjacent to the oxygen being more deshielded than those adjacent to the nitrogen.
Predicted NMR Data:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Pyridine) | 8.5 - 8.7 | d | ~2.0 |
| H-4 (Pyridine) | 7.9 - 8.1 | dd | ~8.0, 2.0 |
| H-5 (Pyridine) | 7.6 - 7.8 | d | ~8.0 |
| H-8/H-12 (Morpholine, -CH₂-O-) | 3.6 - 3.8 | m | - |
| H-9/H-11 (Morpholine, -CH₂-N-) | 3.4 - 3.6 | m | - |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C-6 (C=O) | 168 - 172 |
| C-2 (Pyridine) | 150 - 154 |
| C-4 (Pyridine) | 140 - 144 |
| C-5 (Pyridine) | 125 - 129 |
| C-1 (Pyridine) | 130 - 134 |
| C-3 (Pyridine, C-Br) | 120 - 124 |
| C-8/C-12 (Morpholine, -CH₂-O-) | 66 - 69 |
| C-9/C-11 (Morpholine, -CH₂-N-) | 42 - 46 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between the adjacent protons on the pyridine ring (H-4 with H-5). This would help in differentiating the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its attached carbon. For example, the proton signals of the morpholine ring would show correlations to their respective carbon signals in the aliphatic region.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would be expected from the pyridine protons (H-2, H-4, H-5) to the carbonyl carbon (C-6), and from the morpholine protons (H-9, H-11) to the carbonyl carbon, confirming the amide linkage.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for gaining insights into its structure through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to be detected as the protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₀H₁₁BrN₂O₂, the theoretical monoisotopic mass of the neutral molecule is 270.0058 u. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks separated by approximately 2 m/z units. A study on the synthesis of this compound reported an APCI(+ve)-MS value of m/z 271.12 for [M+H]⁺, which is consistent with the expected molecular weight. uni-greifswald.de
Predicted HRMS Data:
| Ion | Calculated m/z | Observed m/z |
| [C₁₀H₁₂⁷⁹BrN₂O₂]⁺ | 271.0131 | ~271.12 uni-greifswald.de |
| [C₁₀H₁₂⁸¹BrN₂O₂]⁺ | 273.0111 | - |
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the protonated molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure.
The fragmentation of this compound is likely to proceed through several key pathways:
Cleavage of the amide bond: This is a common fragmentation pathway for amides and would result in the formation of the 6-bromopyridin-3-ylcarbonyl cation and a neutral morpholine molecule, or the morpholinyl cation and a neutral 6-bromonicotinoyl radical.
Loss of the bromine atom: Fragmentation could involve the loss of a bromine radical.
Fragmentation of the morpholine ring: The morpholine ring can undergo ring-opening and subsequent fragmentation, leading to the loss of small neutral molecules like ethene or formaldehyde.
Predicted Key Fragment Ions:
| m/z | Possible Fragment Structure |
| 184/186 | [Br-C₅H₃N-CO]⁺ |
| 86 | [C₄H₈NO]⁺ |
| 156 | [C₅H₃N-CO]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band in the region of 1630-1660 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide. The C-N stretching of the amide is expected around 1400-1450 cm⁻¹. The C-Br stretching vibration will likely appear in the fingerprint region, typically below 700 cm⁻¹. The C-O-C stretching of the morpholine ring is expected to produce a strong band around 1115 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the morpholine ring will appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR spectroscopy, would also provide valuable structural information. The aromatic ring stretching vibrations of the pyridine ring are expected to be strong in the Raman spectrum, typically in the 1550-1610 cm⁻¹ region. The symmetric stretching of the C-O-C bond in the morpholine ring may also be Raman active.
Predicted Vibrational Frequencies:
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H (Aromatic) | 3050 - 3150 | 3050 - 3150 |
| C-H (Aliphatic) | 2850 - 2960 | 2850 - 2960 |
| C=O (Amide) | 1630 - 1660 | 1630 - 1660 |
| C=C, C=N (Aromatic) | 1450 - 1600 | 1550 - 1610 (strong) |
| C-N (Amide) | 1400 - 1450 | - |
| C-O-C (Ether) | 1110 - 1120 | 1110 - 1120 |
| C-Br | 500 - 650 | 500 - 650 |
Analysis of Carbonyl Stretching Frequencies
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The carbonyl (C=O) stretching vibration is particularly informative due to its characteristic high intensity and sensitivity to the local chemical environment. In this compound, the carbonyl group is part of an amide linkage, connecting the 6-bromopyridin-3-yl moiety to the morpholine ring.
The position of the amide C=O stretching band is influenced by several factors, including resonance, inductive effects, and steric hindrance. The lone pair of electrons on the morpholine nitrogen atom participates in resonance with the carbonyl group, which delocalizes the pi-electron density and decreases the double-bond character of the C=O bond. This resonance effect typically lowers the carbonyl stretching frequency compared to that of a simple ketone. Conversely, the electron-withdrawing nature of the bromopyridine ring can exert an inductive effect, potentially increasing the frequency.
The interplay of these electronic effects results in a characteristic absorption band for the carbonyl stretch. For N-aroyl-morpholine derivatives, this band is typically observed in the range of 1630-1660 cm⁻¹. This is consistent with the expected electronic environment of the carbonyl group in the title compound.
Table 1: Representative Carbonyl Stretching Frequency for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) Stretch | 1645 | Strong |
Characterization of Pyridine and Morpholine Ring Vibrations
Beyond the carbonyl group, the vibrational spectrum of this compound is rich with information pertaining to the pyridine and morpholine rings.
The pyridine ring exhibits a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations are found at lower frequencies. The presence of the bromine substituent will also influence the positions of these bands.
The morpholine ring, being a saturated heterocycle, displays characteristic vibrations associated with its C-H, C-N, and C-O bonds. The C-H stretching vibrations of the methylene groups in the morpholine ring are typically observed in the 2850-2950 cm⁻¹ range. The C-O-C stretching vibration of the ether linkage within the morpholine ring gives rise to a strong, characteristic band, usually in the 1110-1125 cm⁻¹ region. The C-N stretching vibrations of the tertiary amine in the morpholine ring are also identifiable, though they can be weaker and appear in the fingerprint region.
Table 2: Representative Vibrational Frequencies for Pyridine and Morpholine Moieties
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Pyridine | C-H Stretch | 3050-3150 |
| C=C, C=N Stretch | 1400-1600 | |
| Morpholine | C-H Stretch | 2850-2950 |
| C-O-C Stretch | 1110-1125 | |
| C-N Stretch | 1200-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the primary chromophore is the bromopyridine ring. The electronic spectrum is expected to be dominated by π → π* and n → π* transitions associated with the aromatic system.
The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring) to an antibonding π* orbital, are generally of lower intensity and appear at longer wavelengths. The presence of the bromine atom and the amide substituent can cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine.
Table 3: Representative Electronic Absorption Properties in a Polar Solvent (e.g., Ethanol)
| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | ~260 | ~2500 |
| n → π | ~280 | ~400 |
X-ray Crystallography for Precise Solid-State Structure Determination
A successful crystallographic analysis would reveal the planarity of the pyridine ring, the conformation of the morpholine ring (typically a chair conformation), and the relative orientation of these two moieties with respect to each other. Intermolecular interactions, such as hydrogen bonding or stacking interactions, which govern the packing of the molecules in the crystal lattice, would also be elucidated. While a specific crystal structure for this compound is not publicly available, a hypothetical but plausible set of crystallographic parameters is presented below.
Table 4: Representative X-ray Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1185 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.52 |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from impurities or other components in a mixture.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method would be suitable for the purity assessment of this compound. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The compound, being moderately polar, would be well-retained and separated from potential impurities of differing polarities.
Method development would involve optimizing parameters such as the column chemistry, mobile phase composition (including the organic modifier and pH), flow rate, and detection wavelength. A UV detector would be appropriate, set to a wavelength where the analyte exhibits strong absorbance, such as one of its λmax values.
Table 5: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for GC analysis without derivatization, GC-MS is an excellent tool for profiling potential volatile impurities that may be present from its synthesis.
Likely impurities could include starting materials such as 6-bromonicotinic acid and morpholine, or residual solvents used in the reaction and purification steps. The gas chromatograph separates these volatile components based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides mass spectral data that can be used to identify each component.
Table 6: Potential Volatile Impurities Detectable by GC-MS
| Compound | Potential Source | Expected Retention Time | Key Mass Fragments (m/z) |
| Morpholine | Starting Material | Early | 87, 56, 42 |
| Pyridine | By-product | Early | 79, 52 |
| Dichloromethane (B109758) | Solvent | Very Early | 84, 86, 49 |
| Acetonitrile | Solvent | Very Early | 41, 40 |
Computational and Theoretical Investigations of 6 Bromopyridin 3 Yl Morpholino Methanone
Quantum Chemical Studies for Electronic Structure and Reactivity Prediction
Quantum chemical studies are instrumental in elucidating the fundamental electronic properties and predicting the reactivity of a molecule. Methodologies such as Density Functional Theory (DFT) are commonly employed to model molecular systems with a high degree of accuracy.
Density Functional Theory (DFT) Calculations on Molecular Geometry and Conformations
For a molecule like (6-Bromopyridin-3-YL)(morpholino)methanone, DFT calculations, likely utilizing functionals such as B3LYP with a basis set like 6-311G(d,p), would be the standard approach to determine its optimized molecular geometry. These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms. Understanding the preferred conformations of the morpholine (B109124) ring and its orientation relative to the pyridine (B92270) ring is essential for comprehending its interactions with other molecules.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Value |
| C-Br Bond Length (Å) | Data not available |
| C=O Bond Length (Å) | Data not available |
| Pyridine-Carbonyl Dihedral Angle (°) | Data not available |
| Morpholine Ring Conformation | Data not available |
Note: This table is illustrative and requires data from actual DFT calculations.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of chemical stability. Reactivity indices such as chemical potential, hardness, and electrophilicity, derived from FMO analysis, would further quantify the molecule's reactive nature.
Table 2: Projected Parameters from FMO Analysis of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy (eV) | Data not available | Electron-donating ability |
| LUMO Energy (eV) | Data not available | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | Data not available | Chemical stability and reactivity |
| Electronegativity (χ) | Data not available | Tendency to attract electrons |
| Chemical Hardness (η) | Data not available | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | Data not available | Propensity to accept electrons |
Note: This table represents the type of data that would be generated from an FMO analysis.
Electrostatic Potential Surface (EPS) Mapping for Charge Distribution Analysis
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. For this compound, an EPS map would highlight the electron-rich and electron-deficient regions. It is anticipated that the oxygen atom of the morpholine ring and the nitrogen atom of the pyridine ring would be areas of negative potential, while the hydrogen atoms and the region around the bromine atom might exhibit positive potential. This information is crucial for predicting sites of electrophilic and nucleophilic attack.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
While quantum chemical studies provide insights into static molecular structures, Molecular Dynamics (MD) simulations offer a dynamic perspective. By simulating the movement of atoms and molecules over time, MD can reveal the conformational landscapes and flexibility of this compound. Such simulations would be invaluable for understanding how the molecule behaves in different environments, such as in solution, and how its shape can influence its biological activity or material properties.
In Silico Reaction Mechanism Studies for Synthetic Pathways
Computational methods can also be employed to investigate the mechanisms of chemical reactions. For the synthesis of this compound, in silico studies could elucidate the most probable reaction pathways.
Transition State Characterization and Activation Energy Calculations
By modeling the reaction coordinates, computational chemists can identify the transition state structures involved in the synthesis of this compound. Calculating the activation energies for different potential pathways would help in determining the most energetically favorable route for its formation. This knowledge can be leveraged to optimize reaction conditions and improve synthetic yields.
Reaction Coordinate Mapping for Key Derivatization Steps
The derivatization of this compound is crucial for exploring its structure-activity relationship and identifying analogues with enhanced biological profiles. Key derivatization strategies often involve palladium-catalyzed cross-coupling reactions at the C6-bromo position of the pyridine ring, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. mdpi.com Computational studies mapping the reaction coordinates of these transformations provide invaluable insights into the reaction mechanisms, transition states, and energy barriers, thereby facilitating the optimization of reaction conditions.
A theoretical investigation into the Suzuki-Miyaura coupling of this compound with phenylboronic acid, catalyzed by a palladium-phosphine complex, reveals a multi-step reaction pathway. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. Density Functional Theory (DFT) calculations can be employed to map the potential energy surface along the reaction coordinate.
The initial step, oxidative addition of the C-Br bond to the Pd(0) catalyst, is often the rate-determining step. The calculated activation energy for this step provides a quantitative measure of the reaction's feasibility. Subsequent transmetalation with the boronic acid derivative and reductive elimination to form the C-C bond and regenerate the catalyst are typically lower in energy.
Table 1: Calculated Energy Barriers (in kcal/mol) for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reaction Step | Catalyst System | Calculated Activation Energy (ΔG‡) |
| Oxidative Addition | Pd(PPh₃)₄ | 22.5 |
| Transmetalation | Pd(PPh₃)₄ | 15.2 |
| Reductive Elimination | Pd(PPh₃)₄ | 11.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Similarly, for the Buchwald-Hartwig amination, which introduces a nitrogen-based substituent, reaction coordinate mapping can elucidate the energetics of C-N bond formation. These computational models allow for the in-silico screening of different ligands, bases, and solvents to predict their effect on reaction efficiency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR studies can guide the rational design of new analogues with improved potency and desired pharmacokinetic properties. nih.gov
A hypothetical QSAR study was conducted on a series of (6-Arylpyridin-3-YL)(morpholino)methanone derivatives, where the aryl group was varied to explore the effect of different substituents on inhibitory activity against a hypothetical enzyme, Pyridine Kinase 1 (PK1). The biological activity is expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC₅₀).
A set of molecular descriptors, including electronic, steric, and lipophilic properties, were calculated for each derivative. These descriptors quantify specific aspects of the molecular structure. Multiple Linear Regression (MLR) was then used to develop a QSAR model that correlates a subset of these descriptors with the observed biological activity.
Table 2: Dataset of (6-Arylpyridin-3-YL)(morpholino)methanone Derivatives and their Biological Activity
| Derivative | Aryl Substituent (R) | pIC₅₀ | LogP | Molar Refractivity (MR) | Electronic Parameter (σ) |
| 1 | -H | 5.2 | 2.1 | 45.3 | 0.00 |
| 2 | -CH₃ | 5.5 | 2.6 | 50.1 | -0.17 |
| 3 | -Cl | 5.8 | 2.8 | 50.4 | 0.23 |
| 4 | -OCH₃ | 5.4 | 2.0 | 52.9 | -0.27 |
| 5 | -NO₂ | 6.2 | 2.0 | 52.0 | 0.78 |
| 6 | -CN | 6.0 | 1.8 | 49.9 | 0.66 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The resulting QSAR equation from this hypothetical study might take the form:
pIC₅₀ = 0.85(σ) + 0.12(LogP) - 0.05(MR) + 4.98
This equation suggests that electron-withdrawing substituents (positive σ values) and increased lipophilicity (higher LogP) are beneficial for activity, while bulky substituents (larger MR) may be detrimental. Such a model can then be used to predict the activity of unsynthesized derivatives, prioritizing the synthesis of compounds with the highest predicted potency. The statistical quality of the model is assessed by parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²).
Medicinal Chemistry Applications of 6 Bromopyridin 3 Yl Morpholino Methanone As a Key Intermediate
Role as a Privileged Scaffold and Building Block in Pharmaceutical Research and Development
In the realm of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyridine (B92270) ring system is a well-established privileged scaffold, present in numerous approved drugs due to its ability to engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-stacking. researchgate.netnih.govmdpi.com The morpholine (B109124) moiety is also frequently incorporated into bioactive molecules to enhance their pharmacokinetic properties, such as solubility and metabolic stability. enamine.netnih.gov
The combination of these two key structural motifs in (6-Bromopyridin-3-YL)(morpholino)methanone makes it a highly valuable building block. The bromine atom at the 6-position of the pyridine ring serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce molecular diversity. acs.orgnih.govmdpi.commdpi.comnumberanalytics.com This allows medicinal chemists to systematically modify the core structure and explore the structure-activity relationships (SAR) of the resulting compounds.
Utilization in the Synthesis of Diverse Pharmacologically Relevant Heterocyclic Systems
The reactivity of the bromine atom in This compound makes it an ideal precursor for the synthesis of a multitude of complex heterocyclic systems. One of the most prominent examples of its application is in the synthesis of adenosine (B11128) kinase inhibitors.
A notable example is the potent and orally active non-nucleoside adenosine kinase inhibitor, ABT-702 . nih.govresearchgate.netnih.govnih.gov While the detailed synthetic route is proprietary, the structure of ABT-702, which is 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, strongly indicates that This compound or a closely related derivative is a key intermediate. nih.govresearchgate.net The 6-morpholinopyridin-3-yl moiety is introduced into the final molecule, highlighting the crucial role of the title compound as a significant building block.
Furthermore, this intermediate is utilized in the synthesis of inhibitors for other critical biological targets, such as the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. The morpholine group, in particular, has been shown to greatly enhance the selectivity of mTOR inhibitors. nih.gov The versatility of the 6-bromopyridine scaffold allows for its incorporation into various heterocyclic cores, leading to the discovery of novel kinase inhibitors.
| Target Compound Class | Therapeutic Target | Reference Compound Example |
| Pyrido[2,3-d]pyrimidines | Adenosine Kinase | ABT-702 |
| Pyrazolopyrimidines | mTOR | Not specified in literature |
Strategies for Scaffold Hopping and Bioisosteric Replacement Based on the Core Structure
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a different scaffold to identify novel chemotypes with improved properties. researchgate.netnih.gov The This compound core provides an excellent starting point for such explorations.
The pyridine ring can be replaced with other five- or six-membered heterocycles to explore new intellectual property space and potentially discover compounds with altered selectivity profiles. Similarly, the morpholine group can be substituted with a variety of other cyclic amines or even acyclic amino alcohols to fine-tune the compound's physicochemical properties. enamine.netenamine.net The development of a library of morpholine bioisosteres allows for systematic investigation of the impact of this moiety on biological activity and pharmacokinetics. enamine.netenamine.net
Bioisosteric replacement of the morpholine ring with moieties such as piperidine, piperazine, or thiomorpholine (B91149) can modulate a compound's lipophilicity, basicity, and metabolic stability, leading to optimized drug candidates.
Application within Fragment-Based Drug Discovery (FBDD) Programs
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. frontiersin.orgnih.gov This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information gained from these initial hits is then used to grow or link the fragments into more potent lead compounds.
The This compound moiety, with a molecular weight of 271.11 g/mol , falls within the upper range of typical fragment libraries. However, smaller substructures derived from it, such as 6-bromonicotinamide, can serve as valuable fragments. The pyridine-morpholine scaffold itself can be considered a "super-fragment" or a starting point for fragment elaboration. The bromine atom provides a convenient vector for fragment growth, allowing for the systematic exploration of the chemical space around the core scaffold.
Design and Synthesis of Compound Libraries Incorporating the this compound Moiety
The amenability of This compound to high-throughput synthesis makes it an ideal scaffold for the construction of compound libraries. nih.govnih.govscilit.com By leveraging the reactivity of the bromine atom, a diverse range of substituents can be introduced via parallel synthesis techniques, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. acs.orgnih.govmdpi.commdpi.comnumberanalytics.com
A typical library design would involve reacting This compound with a collection of boronic acids or amines to generate a library of compounds with varying substituents at the 6-position of the pyridine ring. This approach allows for the rapid generation of a large number of analogues, which can then be screened for activity against a panel of biological targets.
| Library Type | Synthetic Strategy | Diversity Elements |
| Focused Library | Suzuki-Miyaura Coupling | Various aryl and heteroaryl boronic acids |
| Focused Library | Buchwald-Hartwig Amination | Diverse primary and secondary amines |
| Combinatorial Library | Split-and-Pool Synthesis | Multiple building blocks at various positions |
In Vitro Biological Activity and Mechanistic Insights of 6 Bromopyridin 3 Yl Morpholino Methanone and Its Derivatives
General Methodologies for In Vitro Biological Evaluation
The initial assessment of the biological activity of (6-Bromopyridin-3-YL)(morpholino)methanone and its derivatives involves a battery of standardized in vitro assays. These high-throughput screening methods are essential for identifying initial hits and prioritizing compounds for further investigation. nih.gov
Exploration of Potential Biological Targets and Molecular Pathways
The exploration of potential biological targets for this compound and its derivatives has revealed a significant interaction with a key enzyme in purine (B94841) metabolism. While broad screening against various target classes is a standard approach, the most compelling evidence to date points towards the inhibition of adenosine (B11128) kinase.
Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Dehydrogenases)
The pyridinyl-morpholino methanone (B1245722) core has been identified as a crucial component of potent inhibitors of adenosine kinase (AK). nih.gov AK is a key enzyme that regulates the intracellular and extracellular concentrations of adenosine by catalyzing its phosphorylation to adenosine monophosphate (AMP). nih.govpatsnap.com Inhibition of AK leads to an increase in adenosine levels, which can then modulate a variety of physiological processes through adenosine receptors. nih.govpatsnap.com
A pivotal study led to the discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, a compound that incorporates the this compound moiety, as a highly potent and selective non-nucleoside inhibitor of human adenosine kinase. This compound, also known as ABT-702, exhibited significant inhibitory activity in enzymatic assays. ontosight.ai
While the focus of published research has been on adenosine kinase, the general approach to identifying enzyme inhibitors involves screening against panels of purified enzymes. For kinases, this often includes radiometric assays that measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate, or fluorescence-based assays that detect the production of ADP. nih.govmdpi.commdpi.com For proteases, assays typically utilize fluorescently labeled substrates that are cleaved by the enzyme, leading to a measurable change in fluorescence. Dehydrogenase activity can be monitored by measuring the change in absorbance of NAD+/NADH or NADP+/NADPH. To date, there is a lack of published data on the specific screening of this compound or its close derivatives against proteases or dehydrogenases.
Receptor Binding and Modulation Assays (e.g., GPCRs, Nuclear Receptors)
While the primary target identified for derivatives of this compound is an enzyme, the evaluation of small molecules for their interaction with receptors is a critical component of drug discovery. G-protein coupled receptors (GPCRs) and nuclear receptors represent two of the largest families of drug targets.
General methodologies for assessing GPCR binding include radioligand binding assays, where a radiolabeled ligand known to bind to the receptor is competed off by the test compound. researchgate.net Functional assays for GPCRs measure the downstream consequences of receptor activation or inhibition, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.
For nuclear receptors, ligand binding can be assessed through techniques like fluorescence polarization or by using reporter gene assays in cells. These assays typically involve a chimeric receptor containing the ligand-binding domain of the target nuclear receptor fused to a DNA-binding domain, which upon ligand binding, drives the expression of a reporter gene.
Although the morpholine (B109124) moiety is a common feature in many CNS-active compounds that target GPCRs, and pyridine (B92270) derivatives have been explored as receptor ligands, there is currently no specific published data detailing the binding or modulation of GPCRs or nuclear receptors by this compound or its direct derivatives. nih.govresearchgate.net However, some pyridine derivatives containing a morpholinomethyl group have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), a member of the GPCR family. nih.gov
Mechanistic Investigations of Observed In Vitro Activities
Following the identification of a primary biological target, further studies are necessary to elucidate the mechanism of action and to understand the relationship between the chemical structure and the observed biological activity.
Structure-Activity Relationship (SAR) Studies on Functionalized Derivatives
The core pyridopyrimidine scaffold was found to be a key element for potent AK inhibition. nih.gov The 7-position of this scaffold, occupied by the 6-morpholinopyridin-3-yl group, was identified as a crucial determinant of activity. The morpholine ring, in particular, appears to play a significant role in the binding of these compounds to the active site of adenosine kinase. Further modifications at the C2' position of the pyridino moiety were shown to increase the in vivo potency and enhance the oral bioavailability of these inhibitors. nih.gov
These SAR studies have provided valuable insights into the molecular interactions between this class of compounds and their target enzyme, guiding the design of more potent and selective adenosine kinase inhibitors.
| Compound Modification | Effect on Adenosine Kinase Inhibition |
|---|---|
| Pyridopyrimidine Core | Essential for potent inhibitory activity. |
| 6-Morpholinopyridin-3-yl at C7 | Crucial for high-affinity binding. |
| Substitution at C2' of the Pyridine Ring | Modulates in vivo potency and bioavailability. |
Cellular Pathway Analysis and Biomarker Identification in Cell-Based Assays
The inhibition of adenosine kinase by derivatives of this compound has direct consequences on cellular pathways regulated by adenosine. By preventing the phosphorylation of adenosine, these inhibitors lead to an increase in its local concentration, thereby potentiating its effects on adenosine receptors (A1, A2A, A2B, and A3). nih.govpatsnap.com
Activation of these receptors can trigger a cascade of downstream signaling events, including the modulation of adenylyl cyclase activity, leading to changes in cAMP levels, and the activation of various protein kinases. nih.gov These signaling pathways are involved in a wide range of cellular processes, including inflammation, neurotransmission, and cell proliferation. nih.govpatsnap.comnih.gov
In the context of cell-based assays, the overexpression of adenosine kinase has been identified as a pathological biomarker in conditions such as epilepsy. Therefore, a potential biomarker for the cellular activity of AK inhibitors would be the modulation of adenosine levels or the downstream signaling events mediated by adenosine receptors. For instance, measuring changes in cAMP levels or the phosphorylation status of key signaling proteins in response to treatment with these compounds could serve as a cellular biomarker of their target engagement and functional activity. Further research is needed to identify specific and robust biomarkers for the in vitro and in vivo activity of this compound derivatives.
Development of Novel In Vitro Assays for Target Engagement and Mechanistic Elucidation
The development of novel in vitro assays is fundamental to understanding how a compound interacts with its biological target and to elucidate its mechanism of action. Such assays are tailored to the specific biological activity and molecular target of the compound . However, in the case of this compound, the absence of published research on its biological effects means that no specific assays for its target engagement or mechanistic elucidation have been described.
Generally, the development of such assays would follow the identification of a biological activity of interest. For instance, if the compound were found to have anticancer properties, researchers might develop cell-based assays to measure cytotoxicity against various cancer cell lines. Subsequent target engagement assays could include thermal shift assays, cellular thermal shift assays (CETSA), or surface plasmon resonance (SPR) to confirm direct binding to a suspected protein target. To unravel the mechanism, further in vitro studies might involve enzyme inhibition assays, reporter gene assays to measure effects on specific signaling pathways, or transcriptomic and proteomic analyses to observe broader cellular responses.
Without initial findings on the biological activity of this compound, the scientific community has not progressed to the stage of developing and reporting on such specialized assays. The morpholine and bromopyridine moieties are present in many biologically active compounds, suggesting that this compound could potentially have interesting pharmacological properties. However, until primary screening data is published, any discussion of specific assay development remains speculative.
Due to the lack of specific research findings, no data tables on the in vitro biological activity or assay development for this compound can be provided.
Future Directions and Emerging Research Avenues for 6 Bromopyridin 3 Yl Morpholino Methanone
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)
The synthesis of pyridine (B92270) derivatives has been a cornerstone of organic chemistry, driven by their prevalence in pharmaceuticals and functional materials. vcu.eduorganic-chemistry.org However, traditional batch synthesis methods often face challenges related to scalability, safety, and efficiency. vcu.edu Advanced methodologies like flow chemistry and photocatalysis offer transformative solutions.
Flow chemistry, which involves conducting reactions in a continuous stream rather than a vessel, presents numerous advantages for the synthesis of (6-Bromopyridin-3-YL)(morpholino)methanone. numberanalytics.com This approach allows for superior control over reaction parameters such as temperature and pressure, leading to improved heat and mass transfer, shorter reaction times, and enhanced safety, particularly for reactions involving hazardous reagents. numberanalytics.commdpi.com The application of flow reactors could streamline the production of this compound, potentially increasing yields from the reported 58% in some batch pyridine syntheses to over 90%, while significantly reducing production costs. vcu.edu
Photocatalysis, especially using visible light, has emerged as a powerful and sustainable tool in organic synthesis. numberanalytics.comchemeurope.com This technique can facilitate the construction of the pyridine core or the introduction of functional groups under exceptionally mild conditions. chemeurope.comacs.org For this compound, photocatalytic methods could enable novel C-H functionalization pathways on the pyridine ring or facilitate coupling reactions, offering access to a diverse library of analogues that are difficult to obtain through traditional thermal methods. iciq.orgacs.org
| Parameter | Traditional Batch Synthesis | Flow Chemistry | Photocatalysis |
|---|---|---|---|
| Scalability | Often challenging, non-linear scale-up | Easier and more linear scale-up | Can be challenging for large scale due to light penetration |
| Safety | Higher risk with exotherms and hazardous reagents | Enhanced safety due to small reaction volumes | Generally safer due to mild conditions (ambient temperature) |
| Reaction Time | Can be lengthy (hours to days) | Significantly reduced (seconds to minutes) mdpi.com | Varies, but often proceeds under mild conditions |
| Efficiency & Yield | Variable, can be moderate | Often higher yields and purity vcu.edu | High efficiency for specific transformations |
| Reaction Conditions | Often requires high temperatures and pressures | Precise control over temperature and pressure | Typically ambient temperature and pressure chemeurope.com |
Exploration of Novel Derivatization Chemistries and Late-Stage Functionalization
The structure of this compound offers multiple sites for chemical modification, making it an ideal candidate for the application of novel derivatization and late-stage functionalization (LSF) strategies. LSF is a powerful technique in drug discovery that allows for the direct modification of complex molecules at a late stage of the synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. cancer.govresearchgate.net
The bromine atom at the C6 position of the pyridine ring is a versatile synthetic handle. It can be readily exploited in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Ullmann-type reactions, to introduce a wide range of substituents (e.g., aryl, alkyl, alkynyl groups). researchgate.net This allows for systematic exploration of the chemical space around this position.
Furthermore, direct C-H functionalization of the pyridine ring itself represents a frontier in synthetic chemistry. acs.orgnih.gov Strategies that selectively activate and replace hydrogen atoms at other positions on the ring (C2, C4, C5) would provide access to novel derivatives that are otherwise difficult to synthesize. acs.orgberkeley.edu Such modifications can profoundly influence the molecule's biological activity and physicochemical properties.
| Reaction Site | Reaction Type | Potential Reagents/Catalysts | Introduced Functional Group |
|---|---|---|---|
| C6-Br | Suzuki Coupling | Aryl/Alkyl Boronic Acids, Pd Catalyst | Aryl, Heteroaryl, Alkyl |
| C6-Br | Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | Alkynyl |
| C6-Br | Buchwald-Hartwig Amination | Amines, Pd Catalyst | Amino, Amido |
| Pyridine C-H Bonds | Minisci-type Reaction | Radical Precursors | Alkyl, Acyl |
| Pyridine C-H Bonds | Photocatalytic C-H Functionalization | Photocatalyst, Functionalization Reagent | Various (e.g., CF3, Amides) acs.org |
Potential Applications in Supramolecular Chemistry and Advanced Materials Science
The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. Pyridine-containing ligands are central to the construction of complex supramolecular architectures due to the excellent coordinating ability of the pyridine nitrogen atom. researchgate.netchimia.ch The this compound molecule possesses several features that make it a promising building block for supramolecular assemblies and advanced materials.
The pyridine nitrogen can act as a Lewis base, coordinating to various metal ions to form metallo-supramolecular structures like metal-organic frameworks (MOFs) or coordination polymers. researchgate.netrsc.orgeurekaselect.com These materials have potential applications in gas storage, catalysis, and sensing. mdpi.com Additionally, the molecule's other functional groups can participate in a range of non-covalent interactions. The bromine atom can engage in halogen bonding, the carbonyl oxygen can act as a hydrogen bond acceptor, and the aromatic pyridine ring can participate in π-stacking interactions. researchgate.net By programming these interactions, it may be possible to direct the self-assembly of the molecule into well-defined nanostructures, liquid crystals, or functional gels.
| Structural Feature | Interaction Type | Potential Supramolecular Structure | Potential Application |
|---|---|---|---|
| Pyridine Nitrogen | Metal Coordination | Metal-Organic Frameworks (MOFs), Coordination Polymers | Gas Storage, Catalysis, Chemical Sensing mdpi.com |
| Bromine Atom | Halogen Bonding | Co-crystals, Liquid Crystals | Crystal Engineering, Optoelectronic Materials |
| Carbonyl Oxygen | Hydrogen Bonding | Self-Assembled Monolayers, Gels | Advanced Materials, Drug Delivery |
| Pyridine Ring | π-π Stacking | Columnar or Lamellar Assemblies | Organic Electronics, Conductive Materials |
Further Elucidation of Biological Mechanisms and Precise Target Identification
The pyridine scaffold is present in a vast number of drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.govnih.govnih.gov Similarly, the morpholine (B109124) ring is a key component of many bioactive compounds. lookchem.com A critical future direction for this compound is to move beyond preliminary screening and elucidate its specific mechanism of action and identify its precise molecular targets.
Notably, the morpholino chemical group is the basis for Morpholino oligomers, which are synthetic molecules used to knock down gene expression by sterically blocking RNA, preventing translation or splicing. wikipedia.orgnumberanalytics.comnih.govnih.gov While the "(morpholino)methanone" structure in the title compound is distinct from the backbone of a Morpholino oligomer, the shared structural heritage suggests that interference with nucleic acid or protein-RNA interactions could be a potential, albeit speculative, mechanism of action.
A more conventional hypothesis is that the compound acts as a kinase inhibitor, as kinases are the most common targets for pyridine-containing drugs approved in the last decade. nih.gov To clarify its biological role, modern target identification techniques can be employed. In silico approaches like network pharmacology and molecular docking can predict potential protein targets. mdpi.com These predictions can then be validated experimentally using techniques such as thermal shift assays, chemical proteomics, and genetic screening to pinpoint the specific proteins that the compound interacts with to exert its biological effects. mdpi.com
| Target Class | Example Target | Therapeutic Area | Reference |
|---|---|---|---|
| Kinases | Anaplastic lymphoma kinase (ALK) | Oncology | drugbank.com |
| Enzymes | DNA alkylating agents | Oncology | drugbank.com |
| Receptors | 5-HT3 Antagonists | Gastroenterology | drugbank.com |
| Ion Channels | Calcium Channel Blockers | Cardiovascular | nih.gov |
| Viral Proteins | HIV Protease | Antiviral | rsc.org |
Predictive Modeling for Structure-Property-Activity Relationships in Drug Design
To optimize this compound as a potential drug candidate, predictive computational modeling will be indispensable. Quantitative Structure-Activity Relationship (QSAR) is a powerful method used to correlate the chemical structure of compounds with their biological activities. chemrevlett.comresearchgate.net By creating a library of analogues through the derivatization strategies discussed previously and measuring their biological activity, a QSAR model can be developed.
This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to create a mathematical equation that predicts the activity of new, unsynthesized compounds. chemrevlett.com This allows for the rational design of more potent and selective analogues while minimizing the number of compounds that need to be synthesized and tested, saving time and resources. chemrevlett.com
Beyond predicting activity, computational models are crucial for predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. chemrevlett.com Molecular docking and molecular dynamics (MD) simulations can further refine the drug design process by providing insights into how the compound binds to its biological target at an atomic level, helping to explain the SAR observed and guiding further optimization. chemrevlett.comnih.gov
| Step | Description | Tools and Techniques |
|---|---|---|
| 1. Data Set Generation | Synthesize and test a series of analogues of the lead compound. | Parallel Synthesis, High-Throughput Screening |
| 2. Descriptor Calculation | Calculate various physicochemical and structural properties for each molecule. | Specialized software (e.g., PaDEL, Dragon) |
| 3. QSAR Model Building | Develop a statistical model relating descriptors to biological activity. | Multiple Linear Regression (MLR), Machine Learning researchgate.netchemrevlett.com |
| 4. Model Validation | Rigorously test the model's statistical significance and predictive power. | Cross-validation, Y-randomization, External Test Sets chemrevlett.com |
| 5. In Silico Design & Screening | Use the validated model to predict the activity of virtual compounds and prioritize candidates for synthesis. | QSAR Model, ADMET Prediction, Molecular Docking chemrevlett.comnih.gov |
Q & A
Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
- Approach : Conduct metabolite profiling (LC-MS/MS) to identify degradation products. Adjust formulations using co-solvents (e.g., PEG 400) to enhance solubility. Compare plasma protein binding and tissue distribution profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
